molecular formula C11H12Cl2N2O B4821713 N-cyclobutyl-N'-(2,3-dichlorophenyl)urea

N-cyclobutyl-N'-(2,3-dichlorophenyl)urea

Cat. No.: B4821713
M. Wt: 259.13 g/mol
InChI Key: ZHDKJBSLQUVDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-N'-(2,3-dichlorophenyl)urea is a urea-based small molecule available for research and development purposes. Urea derivatives are a significant class of compounds in medicinal chemistry and chemical biology, often investigated for their diverse biological activities. Some structurally related diarylurea compounds have been identified as potent inhibitors in high-throughput phenotypic screening campaigns, showing activity against infectious agents such as Mycobacterium tuberculosis . The specific research applications, mechanism of action, and biological profile of this compound should be determined by the researcher through consultation of peer-reviewed literature. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclobutyl-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-5-2-6-9(10(8)13)15-11(16)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDKJBSLQUVDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6)

  • Structure : Similar dichlorophenyl substituent but with dimethyl groups instead of cyclobutyl.
  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.09 g/mol
  • Applications : Used as a herbicide (e.g., Diuron analogs). The dimethyl groups enhance lipophilicity, improving membrane permeability in agrochemical applications .
  • Key Differences : The cyclobutyl group in the target compound may confer steric hindrance and altered solubility compared to the dimethyl variant.

N,N'-(Di-3,4-dichlorophenyl)urea (CAS 4300-43-0)

  • Structure : Two 3,4-dichlorophenyl groups attached to urea.
  • Molecular Formula : C₁₃H₈Cl₄N₂O
  • Molecular Weight : 350.027 g/mol
  • Properties : Higher molecular weight and chlorine content increase persistence in environmental matrices. Insoluble in water but soluble in organic solvents, typical of polychlorinated ureas .
  • Key Differences : The asymmetrical substitution in N-cyclobutyl-N'-(2,3-dichlorophenyl)urea may reduce environmental persistence compared to this fully aromatic analog.

2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)

  • Structure : Acetamide core with 2,3-dichlorophenyl and chloroacetyl groups.
  • Molecular Formula: C₈H₆Cl₃NO
  • Molecular Weight : 238.49 g/mol
  • Research Findings : Crystallographic studies reveal N–H⋯O hydrogen bonding, stabilizing the solid-state structure. Similar dichlorophenyl substituents induce conformational rigidity .
  • Key Differences : Urea derivatives generally exhibit stronger hydrogen-bonding networks than acetamides, affecting solubility and biological activity.

Aripiprazole Lauroxil (Antipsychotic Agent)

  • Structure: Contains a 2,3-dichlorophenyl-piperazinyl moiety but differs in core structure (quinolinyl ester vs. urea).
  • Molecular Formula : C₃₅H₄₇Cl₂N₃O₃
  • Molecular Weight : 652.68 g/mol
  • Urea analogs might lack the ester linkage required for prolonged release .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound Not provided ~280 (estimated) Cyclobutyl, 2,3-dichlorophenyl Research compound (hypothetical)
3-(2,3-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O 233.09 Dimethyl, 2,3-dichlorophenyl Agrochemicals
N,N'-(Di-3,4-dichlorophenyl)urea C₁₃H₈Cl₄N₂O 350.03 Dual 3,4-dichlorophenyl Environmental persistence studies
2-Chloro-N-(2,3-dichlorophenyl)acetamide C₈H₆Cl₃NO 238.49 Chloroacetyl, dichlorophenyl Crystallography/model compound

Research Implications and Gaps

  • Solubility : Urea derivatives with dichlorophenyl groups are typically insoluble in water but soluble in lipids, suggesting applications in drug delivery systems requiring controlled release .
  • Toxicity : Chlorinated ureas may pose ecological risks; structural modifications (e.g., cyclobutyl) could mitigate this by altering degradation pathways .

Note: Direct experimental data on this compound are absent in the provided evidence. Further studies on synthesis, crystallography, and bioactivity are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-cyclobutyl-N'-(2,3-dichlorophenyl)urea with high yield and purity?

  • Methodology : The urea linkage is typically formed via reaction of a cyclobutylamine with 2,3-dichlorophenyl isocyanate under anhydrous conditions. Solvent choice (e.g., DMF or dichloromethane) and coupling agents (e.g., carbonyldiimidazole) are critical for efficiency . Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, catalyst loading) and reduce byproducts . Purification via column chromatography or recrystallization ensures >95% purity.

Q. How can spectroscopic and crystallographic techniques validate the molecular structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm urea bond formation (e.g., NH signals at δ 8.2–9.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the cyclobutyl and dichlorophenyl groups, critical for understanding conformational stability .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C11_{11}H11_{11}Cl2_2N2_2O: 283.03 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Perform kinetic studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC. The compound is expected to show stability in acidic conditions but hydrolyze in basic media due to urea bond lability . Solubility in DMSO (>50 mg/mL) facilitates biological assays, while limited aqueous solubility may require co-solvents .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,3-dichloro vs. 3,4-dichloro) on the phenyl ring influence bioactivity?

  • Methodology : Compare inhibitory potency against targets like FLT3 kinase using enzyme assays. The 2,3-dichloro configuration may enhance steric hindrance, reducing off-target interactions compared to 3,4-dichloro derivatives . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities based on halogen positioning .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor (e.g., FLT3)?

  • Methodology :

  • Enzyme kinetics : Measure IC50_{50} values in FLT3-dependent cell lines (e.g., MV4-11 leukemia cells) using ATP-competitive assays .
  • Structural analysis : Co-crystallize the compound with FLT3 to identify hydrogen bonding between the urea carbonyl and kinase hinge region .
  • Mutagenesis studies : Assess resistance mutations (e.g., D835Y) to confirm binding specificity .

Q. How can computational methods predict metabolic pathways and toxicity of this compound?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., oxidation of cyclobutyl group) .
  • Toxicity profiling : Apply QSAR models to predict hepatotoxicity risks based on structural analogs (e.g., dichlorophenyl urea derivatives with hepatic clearance >30 mL/min/kg) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology :

  • Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, incubation time) .
  • Batch analysis : Verify compound purity via HPLC and control for degradation products .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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